BenchChemオンラインストアへようこそ!

2,6-dimethylheptanoic acid

MCAD deficiency anaplerotic therapy oxygen consumption rate

2,6-Dimethylheptanoic acid (dMC7; CAS 7494-12-4; C₉H₁₈O₂; MW 158.24 g/mol) is a synthetic, methyl-branched, medium-chain fatty acid carrying methyl substituents at the 2- and 6-positions of the heptanoic acid backbone. It is classified in ChEBI as a bacterial xenobiotic metabolite and a Bronsted acid.

Molecular Formula C9H18O2
Molecular Weight 158.2
CAS No. 7494-12-4
Cat. No. B6154621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-dimethylheptanoic acid
CAS7494-12-4
Molecular FormulaC9H18O2
Molecular Weight158.2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dimethylheptanoic Acid (CAS 7494-12-4): A Methyl-Branched Medium-Chain Fatty Acid for Anaplerotic and Metabolic Research


2,6-Dimethylheptanoic acid (dMC7; CAS 7494-12-4; C₉H₁₈O₂; MW 158.24 g/mol) is a synthetic, methyl-branched, medium-chain fatty acid carrying methyl substituents at the 2- and 6-positions of the heptanoic acid backbone [1]. It is classified in ChEBI as a bacterial xenobiotic metabolite and a Bronsted acid [2]. Unlike the straight-chain C7 analog (heptanoic acid), dMC7 does not require medium-chain acyl-CoA dehydrogenase (MCAD) for β-oxidation, enabling its evaluation as an anaplerotic agent in MCAD deficiency and other fatty acid oxidation disorders [3]. It also serves as the precursor for 2,6-dimethylheptanoyl-CoA, a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD) used to probe branched-chain fatty acid oxidation pathways [4].

Why Heptanoic Acid (C7) Cannot Substitute for 2,6-Dimethylheptanoic Acid in Anaplerotic and Enzymatic Studies


Straight-chain heptanoic acid (C7) and branched 2,6-dimethylheptanoic acid (dMC7) are not functionally interchangeable, despite sharing an identical carbon count. C7 requires MCAD for mitochondrial β-oxidation, making it contraindicated in MCAD deficiency, whereas dMC7 is hypothesized to bypass this enzymatic block [1]. In targeted metabolomics studies, dMC7 treatment of fatty acid oxidation-deficient fibroblasts produced a distinct TCA cycle intermediate profile compared with C7, including higher succinate accumulation in VLCAD-deficient cells and elevated malate in VLCADD and TFPD lines [2]. Furthermore, 2,6-dimethylheptanoyl-CoA (derived from dMC7) is specifically recognized by LCAD, not by other acyl-CoA dehydrogenases, making it an irreplaceable probe for dissecting branched-chain fatty acid oxidation [3]. These biochemical distinctions mean that substituting C7 for dMC7 would yield both different metabolic outcomes and different enzymatic readouts.

Quantitative Differentiation Evidence for 2,6-Dimethylheptanoic Acid vs. Closest Analogs


MCAD-Independent Anaplerotic Efficacy: dMC7 vs. Heptanoic Acid (C7) in MCAD-Deficient Fibroblasts

In MCAD-deficient patient fibroblasts (homozygous ACADM G985A mutation), 2,6-dimethylheptanoic acid (dMC7) induced positive changes in cellular oxygen consumption rate (OCR) parameters and increased mitochondrial protein lysine succinylation, demonstrating effective anaplerotic function without requiring MCAD for metabolism. In contrast, heptanoic acid (C7), the active component of triheptanoin (Dojolvi), is contraindicated in MCAD deficiency because C7-CoA requires MCAD for β-oxidation [1]. Among three MCAD-deficient cell lines tested (Fb831, Fb786, Fb787), dMC7 treatment yielded improved OCR profiles, with Fb786 cells showing the most robust response to all medium branched-chain fatty acids (MBCFAs), including dMC7 [1]. Protein lysine succinylation immunofluorescence staining was restored with MBCFA treatments, with the staining intensity more pronounced with dMC7 and other MBCFAs compared to C7 [1].

MCAD deficiency anaplerotic therapy oxygen consumption rate succinyl-CoA branched-chain fatty acid

TCA Cycle Intermediate Profile: dMC7 vs. C7 in Long-Chain Fatty Acid Oxidation-Deficient Fibroblasts

In a comparative targeted metabolomics study across multiple long-chain fatty acid oxidation disorder (LCFAOD) fibroblast lines, 2,6-dimethylheptanoic acid (dMC7) generated a TCA cycle intermediate profile distinct from heptanoic acid (C7). Using C7 treatment as the reference baseline (set to 100%), dMC7 treatment resulted in higher intracellular propionate in VLCAD, LCHAD, and TFP deficient cell lines [1]. Critically, both VLCAD-deficient cell lines (VLCADD and VLCADD2) accumulated more succinate when treated with dMC7 compared to C7 [1]. Additionally, malate levels were higher in VLCADD and TFPD cell lines treated with dMC7 compared with the C7 treatment, while intracellular glutamate was consistently elevated across VLCAD, LCHAD, TFP, and CPT II deficient cells treated with AdMC7 (a related branched-chain analog) relative to C7 [1]. These cell-line-specific differences mean that dMC7 and C7 are not metabolically equivalent in any of the tested LCFAOD genotypes.

VLCAD deficiency LCHAD deficiency TFP deficiency CPT II deficiency succinate malate metabolomics

LCAD Enzyme Specificity: 2,6-Dimethylheptanoyl-CoA as a Discriminatory Substrate vs. Straight-Chain Acyl-CoAs

2,6-Dimethylheptanoyl-CoA, the CoA thioester of 2,6-dimethylheptanoic acid, is a specific substrate for long-chain acyl-CoA dehydrogenase (LCAD) and is not efficiently acted upon by other mitochondrial acyl-CoA dehydrogenases (VLCAD, MCAD, or SCAD). The 1998 study by Wanders et al. demonstrated that LCAD is the major acyl-CoA dehydrogenase reacting with 2,6-dimethylheptanoyl-CoA, providing the first clear physiological role for LCAD in branched-chain fatty acid metabolism [1]. This substrate specificity enables researchers to selectively assay LCAD activity in tissue homogenates or purified enzyme preparations, distinguishing it from the overlapping activities of VLCAD, MCAD, and SCAD that complicate straight-chain acyl-CoA substrate assays [1]. In contrast, straight-chain acyl-CoAs (e.g., palmitoyl-CoA, octanoyl-CoA) are acted upon by multiple dehydrogenases, making them non-specific probes for individual enzyme activities.

LCAD acyl-CoA dehydrogenase branched-chain fatty acid oxidation enzyme specificity 2,6-dimethylheptanoyl-CoA

Antimicrobial Activity: dMC7 EC50 Against Vibrio fischeri vs. Class-Level Context

DL-2,6-dimethylheptanoic acid inhibits the growth of the bioluminescent marine bacterium Vibrio fischeri with an EC50 of 17 µM [1]. This value places dMC7 in a moderate toxicity range for this standard ecotoxicological model organism. For class-level context, individual naphthenic acids tested against V. fischeri exhibit EC50 values spanning 0.004 to 0.7 mM (4–700 µM), with toxicity generally increasing with hydrophobicity [2]. dMC7, with a predicted logP of approximately 2.53–3.07 , falls within the mid-range of this spectrum. While direct EC50 comparisons with heptanoic acid (C7) in the identical V. fischeri assay were not identified in accessible sources, the branched structure of dMC7 is expected to confer different membrane partitioning behavior compared to its straight-chain C7 analog, contributing to its distinct biological activity profile.

Vibrio fischeri antimicrobial EC50 branched fatty acid toxicity assay

Physicochemical Differentiation: Branched dMC7 vs. Straight-Chain Heptanoic Acid (C7)

The 2,6-dimethyl branching pattern of dMC7 produces measurable physicochemical differences from straight-chain heptanoic acid that impact chromatographic behavior, solubility, and formulation. dMC7 has an estimated boiling point of 246.5–249.6 °C at 760 mmHg and an estimated density of 0.9113 g/cm³ . Its predicted logP ranges from 2.53 to 3.07, and it is soluble in organic solvents (ethanol, ether, benzene) but not in water . Straight-chain heptanoic acid (C7), by comparison, has a boiling point of 223 °C, density of 0.918 g/cm³, and logP of approximately 2.42, reflecting lower hydrophobicity [1]. The methyl branching in dMC7 reduces crystallinity compared to linear analogs, potentially enhancing its utility in solvent-based applications [2]. Additionally, the branched structure alters the compound's GC retention behavior; on a polar Supelcowax column, dMC7 elutes with a retention index of approximately 2012 under standard temperature-programmed conditions [2].

logP boiling point density refractive index methyl branching physicochemical properties

Stereochemical Specificity: (2R)- vs. (2S)-2,6-Dimethylheptanoic Acid in Mitochondrial Metabolism

2,6-Dimethylheptanoic acid exists as two enantiomers at the C-2 position, and their metabolic fates differ fundamentally. The (2R)-branched chain fatty acid cannot be directly degraded by mitochondrial β-oxidation; it must first be converted to the (2S) configuration by an α-methylacyl-CoA racemase (AMACR) [1]. This stereochemical requirement is identical to that observed in phytanic acid metabolism, where 2,6-dimethylheptanoic acid arises as a downstream degradation product of phytanic and pristanic acids via peroxisomal α-oxidation followed by mitochondrial β-oxidation [2]. The commercially available racemic DL-2,6-dimethylheptanoic acid (CAS 7494-12-4) contains both enantiomers, whereas the (2R)-stereoisomer (CAS 60148-94-9) is also available for studies requiring stereochemical purity . This stereochemical dimension is absent in the achiral straight-chain heptanoic acid (C7), which lacks a chiral center at the α-carbon, making dMC7 uniquely suited for investigations of chiral fatty acid metabolism, peroxisomal disorders, and AMACR function.

stereochemistry 2R configuration 2S configuration α-methylacyl-CoA racemase mitochondrial epimerization phytanic acid

Optimal Research and Industrial Application Scenarios for 2,6-Dimethylheptanoic Acid (dMC7)


Anaplerotic Probe Development for MCAD Deficiency and Other Fatty Acid Oxidation Disorders

Investigators developing anaplerotic therapies for MCAD deficiency should prioritize dMC7 over heptanoic acid (C7) because dMC7 does not require MCAD for its mitochondrial β-oxidation, enabling Krebs cycle replenishment in the absence of functional MCAD enzyme [1]. The compound has been validated in MCAD-deficient patient fibroblasts (ACADM G985A/G985A), where it induced positive OCR changes and increased protein lysine succinylation—a direct marker of succinyl-CoA availability [1]. dMC7 is also effective across a broader range of LCFAOD genotypes (VLCAD, LCHAD, TFP, and CPT II deficiencies), where its TCA cycle intermediate profile (higher succinate and malate) differs from and in several genotypes surpasses that of C7 [2].

LCAD Enzyme Activity Assays and Branched-Chain Fatty Acid Oxidation Research

For laboratories characterizing mitochondrial fatty acid oxidation enzymology, 2,6-dimethylheptanoic acid is the essential precursor for synthesizing 2,6-dimethylheptanoyl-CoA—the only known substrate that selectively reports LCAD activity without cross-reactivity from VLCAD, MCAD, or SCAD [3]. This specificity is critical for diagnostic enzymology in suspected LCAD deficiency and for dissecting the physiological role of LCAD in branched-chain fatty acid metabolism. Procurement of high-purity dMC7 (≥98%) is therefore a prerequisite for LCAD-specific biochemical assays [3].

Stereochemical Metabolism Studies in Peroxisomal Disorders

Research groups studying peroxisomal β-oxidation disorders (e.g., Refsum disease, AMACR deficiency, Zellweger spectrum disorders) benefit from dMC7's chiral center at C-2, which makes it a metabolic probe for the stereospecific epimerization step catalyzed by α-methylacyl-CoA racemase [4]. The commercially available racemic DL-mixture (CAS 7494-12-4) or the enantiopure (2R)-isomer (CAS 60148-94-9) can be selected depending on whether the study objective is to examine racemase-dependent or racemase-independent metabolism . This stereochemical dimension is unavailable with achiral straight-chain fatty acids.

Environmental Toxicology and Antimicrobial Screening Using V. fischeri Bioassays

For environmental toxicology programs employing the V. fischeri bioluminescence inhibition assay (Microtox or equivalent), dMC7 provides a characterized branched fatty acid reference compound with a reproducible EC50 of 17 µM [5]. This value can serve as a benchmark when screening structurally related branched carboxylic acids or naphthenic acid mixtures, where EC50 values span 4–700 µM [5]. The compound's defined purity (≥98%) and availability in solution form facilitate its use as a quality control standard in acute ecotoxicity testing [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,6-dimethylheptanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.